molecular formula C27H27N5O4S B14102889 2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14102889
M. Wt: 517.6 g/mol
InChI Key: KSJJNFSHECSFDT-QRQIAZFYSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. .

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-4-32-26(20-13-14-23(34-2)24(16-20)35-3)30-31-27(32)37-18-25(33)29-28-17-19-9-8-12-22(15-19)36-21-10-6-5-7-11-21/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17-

InChI Key

KSJJNFSHECSFDT-QRQIAZFYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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